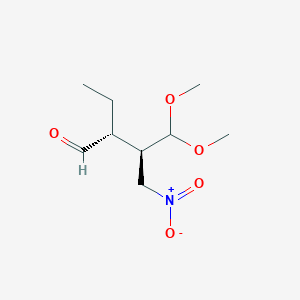
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one is a chiral compound featuring a naphthalene moiety attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and oxolane precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5S)-5-Methyl-5-(Naphthalen-2-yl)oxolan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können Alkohole oder andere reduzierte Formen ergeben.
Substitution: Der Naphthalenring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Naphthochinonen führen, während die Reduktion zu Naphtholen führen kann.
4. Wissenschaftliche Forschungsanwendungen
(5S)-5-Methyl-5-(Naphthalen-2-yl)oxolan-2-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (5S)-5-Methyl-5-(Naphthalen-2-yl)oxolan-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu können gehören:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen und so Stoffwechselwege beeinflussen.
Rezeptorbindung: Sie kann an spezifische Rezeptoren binden und so die zelluläre Signalübertragung modulieren.
Signalwegmodulation: Die Verbindung kann verschiedene biochemische Signalwege beeinflussen und so zu den beobachteten Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5R)-5-Methyl-5-(Naphthalen-2-yl)oxolan-2-on: Das Enantiomer der Verbindung, mit unterschiedlicher Stereochemie.
Naphthalenderivate: Verbindungen mit ähnlichen Naphthalenstrukturen, aber unterschiedlichen funktionellen Gruppen.
Oxolanderivate: Verbindungen mit ähnlichen Oxolanringen, aber unterschiedlichen Substituenten.
Einzigartigkeit
(5S)-5-Methyl-5-(Naphthalen-2-yl)oxolan-2-on ist aufgrund seiner spezifischen Stereochemie und Kombination funktioneller Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
918831-64-8 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(5S)-5-methyl-5-naphthalen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(9-8-14(16)17-15)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
RPEAXJCKWAGUGS-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@]1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
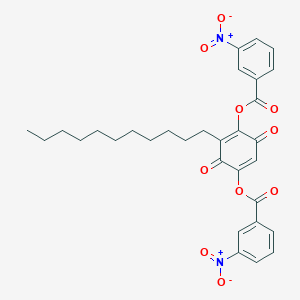

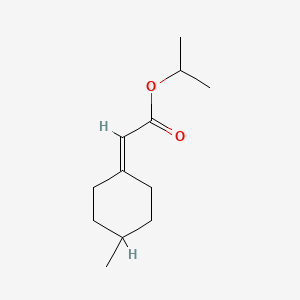
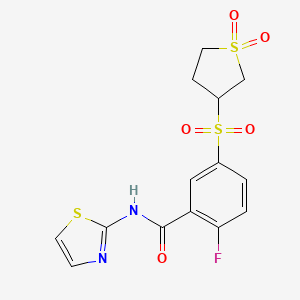

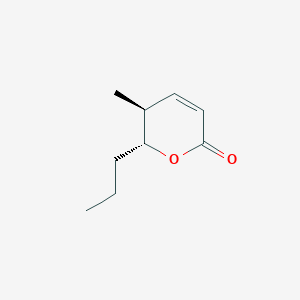
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

